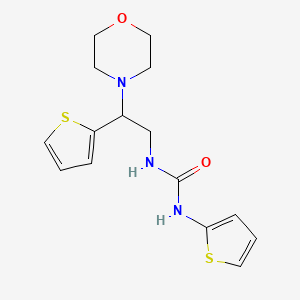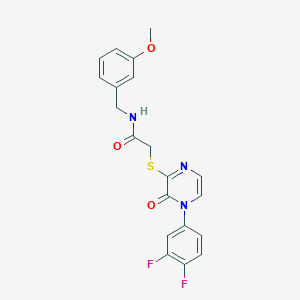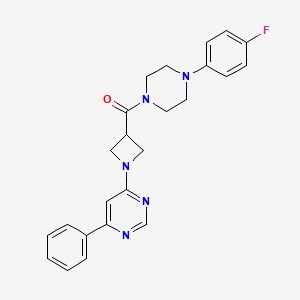![molecular formula C13H9ClN2S B2882296 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine CAS No. 692737-26-1](/img/structure/B2882296.png)
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives, including this compound, involves the use of microwave techniques . This approach is considered robust for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of thienopyrimidine-containing compounds, including this compound, is similar to that of purine . This similarity in structural and isoelectronic characteristics makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have been synthesized and evaluated as inhibitors against various isomers . For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .Scientific Research Applications
Nonlinear Optical (NLO) Properties and Electronic Structure
Thienopyrimidine derivatives, including compounds closely related to 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine, have been studied for their nonlinear optical (NLO) properties. Research by Hussain et al. (2020) demonstrates that these compounds exhibit significant NLO characteristics, suggesting their potential for optoelectronic applications. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to analyze the electronic structure and photophysical properties of selected thienopyrimidine derivatives. The findings indicated that these molecules have considerable NLO activity, making them suitable for use in high-tech optoelectronic devices.
Synthesis and Biological Activities
The synthesis and biological evaluation of thienopyrimidine derivatives have shown that these compounds possess various bioactive properties. Tolba et al. (2018) reported the preparation of a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting the potential of thienopyrimidines as bioactive molecules in pharmaceutical research.
Antitumor and Radioprotective Activities
Furthermore, the antitumor and radioprotective activities of novel thieno[2,3-d]pyrimidine derivatives have been explored. Alqasoumi et al. (2009) synthesized a variety of these derivatives and evaluated their potential in cancer treatment and radiation protection. The study found that some compounds exhibited promising radioprotective and antitumor effects, suggesting the therapeutic applications of thienopyrimidines in oncology and radioprotection.
Antifungal Applications
The antifungal properties of thienopyrimidine derivatives have also been investigated. Konno et al. (1989) synthesized a series of compounds and assessed their effectiveness against various fungal infections. The results demonstrated that these thienopyrimidine derivatives have potential as antifungal agents, contributing to the development of new treatments for fungal diseases.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)13-15-10-6-7-17-11(10)12(14)16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRMGFATBGECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)


![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)
![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)
